Luseogliflozin hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

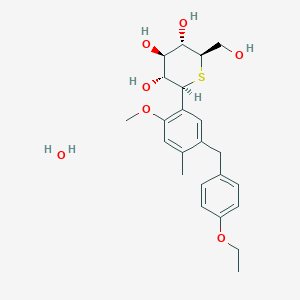

Molecular Formula |

C23H32O7S |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C23H30O6S.H2O/c1-4-29-16-7-5-14(6-8-16)10-15-11-17(18(28-3)9-13(15)2)23-22(27)21(26)20(25)19(12-24)30-23;/h5-9,11,19-27H,4,10,12H2,1-3H3;1H2/t19-,20-,21+,22-,23+;/m1./s1 |

InChI Key |

WKBFUVDLGJDBDP-NGOMLPPMSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)[C@H]3[C@@H]([C@H]([C@@H]([C@H](S3)CO)O)O)O.O |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=CC(=C(C=C2C)OC)C3C(C(C(C(S3)CO)O)O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

Luseogliflozin hydrate mechanism of action on SGLT2

An In-Depth Technical Guide on the Core Mechanism of Action of Luseogliflozin Hydrate on SGLT2

Introduction

Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1][2] This technical guide provides a detailed examination of the mechanism of action of luseogliflozin, its binding kinetics, and its pharmacodynamic effects. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this therapeutic agent for the management of type 2 diabetes mellitus (T2DM).

Core Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of luseogliflozin is the competitive inhibition of SGLT2 in the proximal tubules of the kidneys.[3][4] In healthy individuals, the kidneys filter approximately 180 grams of glucose daily, with nearly all of it being reabsorbed back into circulation.[2] SGLT2, a low-affinity, high-capacity transporter located in the S1 segment of the proximal tubule, is responsible for about 90% of this renal glucose reabsorption.[2][5]

In patients with T2DM, hyperglycemia leads to an increased filtered load of glucose, and the SGLT2 transporters contribute to maintaining high blood glucose levels by continuing to reabsorb this excess glucose.[5] Luseogliflozin specifically binds to and blocks SGLT2.[5] This inhibition reduces the reabsorption of glucose from the tubular fluid, leading to a significant increase in urinary glucose excretion (glucosuria).[5] The resulting loss of glucose from the body directly lowers plasma glucose concentrations in an insulin-independent manner.[6] This unique mechanism also contributes to a modest reduction in body weight and blood pressure, likely due to caloric loss and osmotic diuresis, respectively.[1][5]

Quantitative Data

The efficacy and selectivity of luseogliflozin have been quantified through various in vitro and in vivo studies. The data below are summarized for comparative analysis.

Table 1: In Vitro Potency, Selectivity, and Binding Affinity

| Parameter | Value | Species | Notes | Source(s) |

| IC₅₀ for SGLT2 | 2.26 nM | Human | 50% inhibitory concentration. | [2][4][7][8] |

| IC₅₀ for SGLT1 | 3990 nM | Human | Demonstrates high selectivity for SGLT2. | [2][4] |

| Selectivity Ratio | ~1765-fold | Human | Ratio of IC₅₀ for SGLT1 over SGLT2. | [4][7][9] |

| Ki (Inhibition Constant) | 1.10 nM | Human | Indicates competitive inhibition of hSGLT2. | [3][4][10] |

| Kd (Dissociation Constant) | 1.3 nM | Human | Reflects high binding affinity to hSGLT2. | [3] |

| Dissociation Half-Time | 7 hours | Human | Suggests a slow dissociation rate from hSGLT2, contributing to a long duration of action. | [3] |

Table 2: Pharmacodynamic Effects in Patients with T2DM (7-Day Treatment)

| Dose | Change in 24-h Urinary Glucose Excretion (UGE) | Change in 24-h Mean Glucose | Patient Population | Source(s) |

| Placebo | - | - | Japanese T2DM | [11][12] |

| Luseogliflozin 2.5 mg | +82.1 g (vs. placebo) | -24.39 mg/dL (vs. placebo) | Normal renal function (eGFR ≥90) | [11][12] |

| Luseogliflozin 2.5 mg | +82.5 g (vs. placebo) | -28.28 mg/dL (vs. placebo) | Normal-to-mildly reduced renal function (eGFR ≥75 to <90) | [11][12] |

| Luseogliflozin 2.5 mg | +62.2 g (vs. placebo) | -11.53 mg/dL (vs. placebo) | Mild-to-moderately reduced renal function (eGFR <75) | [11][12] |

Note: The glucose-lowering effect is attenuated in patients with reduced renal function due to a decreased filtered glucose load.[11][13][14]

Table 3: In Vivo Efficacy in Animal Models (T2DN Rats)

| Parameter | Treatment Group | Value | Duration | Source(s) |

| Dose | Luseogliflozin | 10 mg/kg/day | Chronic | [9][15] |

| Plasma Concentration | Luseogliflozin | ~50 ng/mL | Chronic | [9] |

| Blood Glucose | Luseogliflozin | Normalized | Chronic | [9][15] |

| HbA1c | Luseogliflozin | Normalized | Chronic | [9][15] |

| Urinary Glucose Excretion | Luseogliflozin | Sustained Increase | Chronic | [9][15] |

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

This assay quantifies the inhibitory potency of luseogliflozin on SGLT2-mediated glucose transport.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human SGLT2 (hSGLT2).[4]

-

Substrate: A non-metabolizable, radiolabeled glucose analog, ¹⁴C-α-methylglucoside (¹⁴C-AMG), is used to measure glucose uptake.

-

Procedure:

-

hSGLT2-expressing CHO-K1 cells are cultured to confluence in appropriate plates.

-

Cells are washed with a sodium-containing uptake buffer (to enable SGLT activity) or a sodium-free buffer (as a negative control).

-

Cells are incubated with varying concentrations of luseogliflozin for a defined period.

-

The uptake reaction is initiated by adding ¹⁴C-AMG to the buffer.

-

After incubation, the reaction is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular ¹⁴C-AMG.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The concentration of luseogliflozin that inhibits 50% of the SGLT2-mediated glucose uptake (IC₅₀) is calculated. By performing the assay at different substrate concentrations, the inhibition constant (Ki) can be determined using kinetic models like the Cheng-Prusoff equation, confirming the competitive nature of the inhibition.[4][10]

Binding Kinetics Assay

This protocol analyzes the direct binding and dissociation of luseogliflozin to the SGLT2 protein.

-

Reagents: Tritiated luseogliflozin ([³H]-luseogliflozin) is used as the radioligand.[3] Cell membranes are prepared from CHO cells overexpressing hSGLT2.

-

Procedure:

-

Association Assay: hSGLT2-expressing cell membranes are incubated with [³H]-luseogliflozin for various time points. The amount of bound radioligand is measured over time to determine the association rate constant (kon).

-

Dissociation Assay: Membranes are first incubated with [³H]-luseogliflozin to reach equilibrium. Then, an excess of unlabeled luseogliflozin is added to prevent re-binding of the radioligand. The amount of [³H]-luseogliflozin remaining bound is measured over time to determine the dissociation rate constant (koff).

-

Saturation Assay: Membranes are incubated with increasing concentrations of [³H]-luseogliflozin until equilibrium is reached to determine the total number of binding sites (Bmax) and the equilibrium dissociation constant (Kd).[3]

-

-

Data Analysis: The dissociation constant (Kd) is calculated from the ratio of the rate constants (koff/kon) and confirmed by the saturation binding analysis. The dissociation half-time (t½) is calculated as 0.693/koff.[3]

In Vivo Animal Studies

These studies assess the pharmacodynamic effects of luseogliflozin in a relevant disease model.

-

Animal Model: T2DN rats, a genetic model of type 2 diabetic nephropathy, are commonly used.[9][15]

-

Drug Administration: Luseogliflozin is administered chronically, often mixed into the chow to achieve a target daily dose (e.g., 10 mg/kg/day).[9][15]

-

Measurements:

-

Blood Samples: Collected periodically (e.g., monthly) from the tail vein to measure blood glucose, HbA1c, and plasma insulin and luseogliflozin concentrations.[9]

-

Urine Collection: Rats are placed in metabolic cages for 24-hour urine collection to measure urinary volume and glucose excretion.

-

-

Data Analysis: The effects of luseogliflozin treatment are compared to a vehicle-treated control group to determine its efficacy in controlling hyperglycemia and promoting glucosuria.

Human Pharmacodynamic Studies

These trials evaluate the drug's effect in the target patient population.

-

Study Design: Typically a randomized, single- or double-blind, placebo-controlled, crossover or parallel-group study.[7][12][16]

-

Participants: Patients with T2DM, often with varying degrees of renal function, are enrolled.[11][13]

-

Procedure:

-

Participants are randomized to receive a specific once-daily dose of luseogliflozin (e.g., 2.5 mg, 5 mg) or a placebo for a set period (e.g., 7 days).[7]

-

Pharmacokinetic Sampling: Blood samples are collected at multiple time points to determine the plasma concentration-time profile of luseogliflozin.[7]

-

Pharmacodynamic Assessments: 24-hour urine is collected to measure total glucose excretion. Plasma glucose levels are monitored, often using a continuous glucose monitoring (CGM) system to assess the 24-hour glucose profile, including fasting and postprandial glucose.[11][12][16]

-

-

Data Analysis: The changes in UGE and plasma glucose parameters from baseline are compared between the luseogliflozin and placebo groups to establish the dose-response relationship and efficacy.

References

- 1. Luseogliflozin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Reduced Renal Function on the Glucose-Lowering Effects of Luseogliflozin, a Selective SGLT2 Inhibitor, Assessed by Continuous Glucose Monitoring in Japanese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Reduced Renal Function on the Glucose-Lowering Effects of Luseogliflozin, a Selective SGLT2 Inhibitor, Assessed by Continuous Glucose Monitoring in Japanese Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of luseogliflozin, a sodium–glucose co‐transporter 2 inhibitor, on 24‐h glucose variability assessed by continuous glucose monitoring in Japanese patients with type 2 diabetes mellitus: a randomized, double‐blind, placebo‐controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

Luseogliflozin Hydrate: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luseogliflozin hydrate, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Developed by Taisho Pharmaceutical Co., Ltd., it effectively lowers blood glucose levels by promoting urinary glucose excretion. This technical guide provides an in-depth overview of the discovery, a detailed account of its chemical synthesis, its mechanism of action, and a summary of key preclinical and clinical data. The document includes detailed experimental protocols for its synthesis and biological evaluation, alongside visualizations of the relevant signaling pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and Development

Luseogliflozin (formerly known as TS-071) was discovered and developed by Taisho Pharmaceutical in Japan as a second-generation SGLT2 inhibitor for the treatment of T2DM.[1] It received its first global approval in Japan in March 2014 and is marketed under the brand name Lusefi®.[1][2] The development of Luseogliflozin was driven by the therapeutic potential of targeting SGLT2, a protein predominantly expressed in the renal proximal tubules and responsible for the reabsorption of approximately 90% of filtered glucose.[3] By selectively inhibiting SGLT2, Luseogliflozin offers an insulin-independent mechanism to improve glycemic control, with additional benefits of weight reduction and a low risk of hypoglycemia.[4]

Chemical Synthesis

The synthesis of Luseogliflozin involves a multi-step process, a key part of which is the creation of the C-aryl glucoside structure. A representative synthetic route is outlined below.[5][6]

Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis based on published literature.[5][7]

Step 1: Synthesis of the Aglycone Moiety

-

Bromination: 4-methoxy-2-methylbenzoic acid is brominated using bromine and a catalytic amount of iron powder in a suitable solvent like chloroform to yield 5-bromo-4-methoxy-2-methylbenzoic acid.[5] The product is purified by recrystallization.

-

Friedel-Crafts Acylation: The resulting benzoic acid derivative is converted to its acid chloride using oxalyl chloride. This is followed by a Friedel-Crafts reaction with ethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to produce the corresponding benzophenone derivative.[5]

-

Ketone Reduction: The diaryl ketone is reduced to the diaryl methane using a reducing agent like triethylsilane (Et₃SiH) and a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) to afford the aryl bromide aglycone.[5]

Step 2: Glycosylation and Deprotection

-

Grignard Reaction: The aryl bromide aglycone is converted to its Grignard reagent by reacting with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). This organometallic species is then reacted with a protected 5-thio-D-gluconolactone derivative.[7]

-

Stereoselective Reduction: The resulting hemithioacetal intermediate is stereoselectively reduced using triethylsilane and boron trifluoride etherate to yield the protected thioglycoside.[7]

-

Debenzylation: The protecting groups (e.g., benzyl groups) are removed via catalytic hydrogenation using a catalyst such as palladium hydroxide on carbon (Pearlman's catalyst) under a hydrogen atmosphere to yield Luseogliflozin.[7]

-

Hydrate Formation: The final product is crystallized from an appropriate solvent system containing water to form this compound.

Mechanism of Action

Luseogliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys.[3] In healthy individuals, glucose is freely filtered by the glomerulus and almost completely reabsorbed into the bloodstream, primarily by SGLT2.[8] In patients with T2DM, hyperglycemia leads to an increased filtered glucose load, and the capacity of SGLT2 to reabsorb glucose is upregulated, contributing to the maintenance of high blood glucose levels.

By inhibiting SGLT2, Luseogliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[3] This process lowers the renal threshold for glucose and consequently reduces plasma glucose concentrations in an insulin-independent manner.[9] This mechanism of action also contributes to a modest osmotic diuresis and caloric loss, which can lead to reductions in blood pressure and body weight, respectively.[9]

Signaling Pathway of Renal Glucose Reabsorption and SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by Luseogliflozin in the renal proximal tubule.

Biological Evaluation

The biological activity of Luseogliflozin is primarily assessed through in vitro inhibition assays and in vivo studies in animal models of diabetes.

Experimental Protocol: In Vitro SGLT2 Inhibition Assay

A common method to determine the inhibitory potency of compounds against SGLT2 is a cell-based glucose uptake assay using a fluorescent glucose analog.[10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Luseogliflozin against human SGLT2.

Materials:

-

Human kidney 2 (HK-2) cells, which endogenously express SGLT2.

-

Cell culture medium (e.g., DMEM).

-

Sodium-containing and sodium-free buffer solutions.

-

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog.

-

This compound, dissolved in a suitable solvent (e.g., DMSO).

-

Multi-well cell culture plates (e.g., 96-well).

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Cell Culture: Seed HK-2 cells in a 96-well plate and culture overnight to allow for attachment.

-

Starvation: Prior to the assay, wash the cells with glucose-free medium and incubate in the same medium for a defined period (e.g., 15-60 minutes) to starve the cells of glucose.[10]

-

Compound Incubation: Prepare serial dilutions of Luseogliflozin in sodium-containing buffer. Add the Luseogliflozin solutions to the respective wells and incubate for a short period.

-

Glucose Uptake: Add 2-NBDG to all wells to initiate glucose uptake. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.[10]

-

Termination and Washing: Stop the uptake by removing the 2-NBDG solution and washing the cells multiple times with ice-cold sodium-free buffer to remove extracellular fluorescence.[10]

-

Fluorescence Measurement: Measure the intracellular fluorescence intensity using a microplate reader or capture images with a fluorescence microscope.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the Luseogliflozin concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow: In Vitro SGLT2 Inhibition Assay

Caption: Workflow for a cell-based in vitro SGLT2 inhibition assay.

Preclinical and Clinical Data

Luseogliflozin has undergone extensive preclinical and clinical evaluation to establish its pharmacokinetic, pharmacodynamic, efficacy, and safety profiles.

Preclinical Data

Luseogliflozin has demonstrated high potency and selectivity for SGLT2. In preclinical studies, it was rapidly absorbed after oral administration in rats and dogs.[3][8]

| Parameter | Value | Species/System | Reference |

| SGLT2 IC₅₀ | 2.26 nM | Human SGLT2 | [4] |

| Selectivity (SGLT1/SGLT2) | 1,765-fold | Human SGLT1 vs SGLT2 | [4] |

| Oral Absorption | >86% | Rats and Dogs | [3][8] |

| Primary Route of Excretion | Feces | Rats and Dogs | [3][8] |

Clinical Data

Phase I, II, and III clinical trials have confirmed the efficacy and safety of Luseogliflozin in patients with T2DM.

Pharmacokinetics in Humans

| Parameter (5 mg single dose) | Healthy Japanese Males | Japanese T2DM Patients with Normal Renal Function | Reference |

| Tₘₐₓ (h) | 0.67 - 2.25 | 0.5 - 1.5 | [11][12] |

| T₁/₂ (h) | 9.14 - 10.7 (multiple dose) | ~10 (single dose) | [11][12] |

| Accumulation | Not observed | Not observed | [11][13] |

Efficacy in Phase III Clinical Trials (Japanese Patients with T2DM)

| Endpoint | Luseogliflozin 2.5 mg (24 weeks) | Placebo (24 weeks) | Reference |

| Change in HbA1c (%) | -0.63% | +0.13% | [4] |

| Change in Fasting Plasma Glucose (mg/dL) | -16.3 (52 weeks) | N/A | [14] |

| Change in Body Weight (kg) | -2.68 (52 weeks) | N/A | [14] |

Efficacy in Phase III Clinical Trials (Caucasian Patients with T2DM, 12 weeks, add-on to metformin) [15]

| Endpoint | Luseogliflozin 2.5 mg | Luseogliflozin 5.0 mg | Luseogliflozin 10.0 mg | Placebo |

| Change in HbA1c from baseline (%) | -0.98% | -1.09% | -1.18% | -0.73% |

| Difference vs. Placebo in HbA1c change (%) | -0.25% | -0.36% | -0.45% | - |

Safety and Tolerability

Across clinical trials, Luseogliflozin has been generally well-tolerated.[14][15] The most common adverse events are consistent with the SGLT2 inhibitor class, including an increased incidence of genital and urinary tract infections.[14] The risk of hypoglycemia is low when used as monotherapy or in combination with metformin.[4]

Conclusion

This compound is a valuable therapeutic option for the management of type 2 diabetes mellitus. Its potent and selective inhibition of SGLT2 provides an effective insulin-independent mechanism for glycemic control, coupled with the benefits of weight and blood pressure reduction. The well-characterized synthetic pathway and extensive preclinical and clinical data support its robust profile as a safe and effective antidiabetic agent. This guide provides a comprehensive technical overview to aid researchers and clinicians in understanding the fundamental aspects of Luseogliflozin.

References

- 1. EP2947077A1 - Stereoselective synthesis of intermediates in the preparation of Ã-C-arylglucosides - Google Patents [patents.google.com]

- 2. ahajournals.org [ahajournals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Efficacy and safety of luseogliflozin as monotherapy in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sodium glucose co-transporter 2 inhibitor luseogliflozin in the management of type 2 diabetes: a drug safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of luseogliflozin in Caucasian patients with type 2 diabetes: results from a phase III, randomized, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Luseogliflozin Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luseogliflozin hydrate is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By targeting SGLT2, luseogliflozin promotes the excretion of excess glucose in the urine, thereby effectively lowering blood glucose levels in an insulin-independent manner. This mechanism of action has established SGLT2 inhibitors as a significant therapeutic class for the management of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the preclinical pharmacology of luseogliflozin, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile based on non-clinical studies.

Mechanism of Action

Luseogliflozin exerts its pharmacological effect by selectively inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[2] Inhibition of this transporter leads to a reduction in the renal threshold for glucose, resulting in increased urinary glucose excretion (glucosuria) and a subsequent lowering of plasma glucose concentrations.[2]

Signaling Pathway of SGLT2 Inhibition by Luseogliflozin

Caption: Luseogliflozin inhibits SGLT2, blocking glucose reabsorption and increasing urinary glucose excretion.

In Vitro Pharmacology

Luseogliflozin has demonstrated high potency and selectivity for human SGLT2 (hSGLT2) in various in vitro assays.

Quantitative In Vitro Efficacy Data

| Parameter | Value | Species | Reference |

| IC₅₀ for hSGLT2 | 2.26 nM | Human | [3] |

| Kᵢ for hSGLT2 | 1.10 nM | Human | [3][4] |

| Selectivity (hSGLT1/hSGLT2) | 1,765-fold | Human | [3] |

Experimental Protocol: In Vitro SGLT2 Inhibition Assay

Objective: To determine the inhibitory activity of luseogliflozin on human SGLT2.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (CHO-hSGLT2).

Methodology:

-

CHO-hSGLT2 cells are seeded into 96-well plates and cultured to confluence.

-

The cells are washed with a sodium-containing buffer to facilitate SGLT2 activity.

-

Cells are then incubated with varying concentrations of luseogliflozin for a predetermined period.

-

A radiolabeled substrate, such as ¹⁴C-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog, is added to the wells.

-

After an incubation period (e.g., 60 minutes), the uptake of [¹⁴C]AMG is stopped by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The concentration of luseogliflozin that inhibits 50% of the [¹⁴C]AMG uptake (IC₅₀) is calculated by plotting the percentage of inhibition against the log concentration of the compound.

Preclinical Pharmacokinetics

The pharmacokinetic profile of luseogliflozin has been evaluated in several preclinical species, including rats and dogs.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration of [¹⁴C]Luseogliflozin, the compound is rapidly and well absorbed in both rats and dogs, with over 86% of the dose being absorbed.[1]

-

Distribution: Luseogliflozin shows a marked distribution to its target organ, the kidney.[1] Whole-body autoradiography studies in rats administered [¹⁴C]Luseogliflozin revealed high concentrations of radioactivity in the renal cortex, where SGLT2 is predominantly expressed.[1] This specific distribution to the kidney was shown to be mediated by SGLT2, as pre-injection with the non-selective SGLT inhibitor phlorizin inhibited this renal accumulation.[1]

-

Metabolism: Luseogliflozin is extensively metabolized in both rats and dogs. The major metabolic pathways differ between species. In rats, the primary metabolites are two glucuronides (M8 and M16).[1] In dogs, the main metabolites are the O-deethylated form (M2) and other oxidative metabolites (M3 and M17).[1] In vitro studies with human hepatocytes indicate that luseogliflozin is metabolized via multiple pathways, including oxidation and glucuronidation.[1]

-

Excretion: The primary route of excretion for luseogliflozin and its metabolites is via the feces in both rats and dogs.[1]

Quantitative Preclinical Pharmacokinetic Parameters

| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Reference |

| Dose (Oral) | 1 mg/kg | 1 mg/kg | [3] |

| Cₘₐₓ | 35.7 ng/mL | Data not available | [3] |

| Tₘₐₓ | Data not available | Data not available | |

| AUC | Data not available | Data not available | |

| Half-life (t₁/₂) | Data not available | Data not available |

Experimental Protocol: Whole-Body Autoradiography in Rats

Objective: To investigate the tissue distribution of luseogliflozin.

Methodology:

-

Male Sprague-Dawley rats are administered a single oral dose of [¹⁴C]Luseogliflozin.

-

At various time points post-administration, the animals are euthanized by carbon dioxide asphyxiation and frozen in a mixture of hexane and solid carbon dioxide.

-

The frozen carcasses are embedded in a carboxymethylcellulose matrix.

-

Whole-body sagittal sections of a defined thickness (e.g., 40 µm) are prepared using a cryomicrotome.

-

The sections are freeze-dried and exposed to an imaging plate for a specified duration.

-

The imaging plates are then scanned using a phosphor imager to visualize the distribution of radioactivity.

-

The concentration of radioactivity in various tissues is quantified by comparison with a calibrated radioactivity scale included with the samples.

In Vivo Pharmacology

The efficacy of luseogliflozin has been demonstrated in several animal models of type 2 diabetes.

Efficacy in a Type 2 Diabetic Nephropathy (T2DN) Rat Model

In a study using T2DN rats, a model of type 2 diabetic nephropathy, chronic oral administration of luseogliflozin (10 mg/kg/day mixed in chow) for several months resulted in significant improvements in glycemic control and renal parameters.[5][6]

Key Findings:

-

Glycemic Control: Luseogliflozin treatment led to a sustained increase in urinary glucose excretion, which normalized blood glucose and HbA1c levels.[5][6]

-

Body Weight: Despite an increase in food intake, luseogliflozin-treated rats exhibited a reduction in body weight, likely due to the caloric loss from glucosuria.[5]

-

Renal Protection: The treatment prevented the decline in glomerular filtration rate (GFR) and reduced the severity of glomerular injury, renal fibrosis, and tubular necrosis compared to vehicle-treated diabetic rats.[5][6]

Efficacy in db/db Mice

In db/db mice, a genetic model of obesity and type 2 diabetes, luseogliflozin treatment (0.01% w/w in chow for 8 weeks) demonstrated beneficial effects on metabolic parameters and skeletal muscle health.

Key Findings:

-

Metabolic Improvements: Luseogliflozin administration led to decreased visceral fat accumulation.

-

Skeletal Muscle: The treatment increased soleus muscle weight and grip strength, suggesting a potential to alleviate sarcopenia associated with diabetes. This was accompanied by favorable changes in the fatty acid profile of both muscle and serum.

Experimental Workflow: In Vivo Efficacy Study in T2DN Rats

Caption: Workflow for assessing the in vivo efficacy of luseogliflozin in a diabetic rat model.

Safety Pharmacology

Preclinical safety pharmacology studies are essential to identify potential adverse effects of a new drug candidate on major physiological systems. While specific preclinical safety pharmacology data for luseogliflozin is not extensively detailed in the public literature, the known mechanism of action of SGLT2 inhibitors provides an indication of the expected safety profile. The primary effects are related to the increase in urinary glucose excretion, which can lead to osmotic diuresis.

Conclusion

This compound is a potent and highly selective SGLT2 inhibitor with a well-defined preclinical pharmacological profile. In vitro studies have confirmed its high affinity and selectivity for its target. Preclinical pharmacokinetic studies in rats and dogs have demonstrated rapid oral absorption, extensive metabolism, and primary excretion through the feces, with a notable and specific distribution to the kidneys. In vivo studies in relevant animal models of type 2 diabetes have shown that luseogliflozin effectively improves glycemic control, reduces body weight, and exerts protective effects on the kidneys. These preclinical findings provided a strong rationale for the clinical development of luseogliflozin as a therapeutic agent for the management of type 2 diabetes mellitus.

References

- 1. Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro SGLT2 Inhibitory Activity of Luseogliflozin Hydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro sodium-glucose cotransporter 2 (SGLT2) inhibitory activity of Luseogliflozin hydrate. Luseogliflozin is a potent and highly selective SGLT2 inhibitor developed for the treatment of type 2 diabetes mellitus.[1][2] Its therapeutic action is based on reducing hyperglycemia by promoting the excretion of glucose in the urine.[3] This document consolidates key quantitative data, details experimental protocols from pivotal studies, and visualizes complex processes to facilitate a comprehensive understanding of its preclinical pharmacological profile.

Quantitative Data Summary

The in vitro potency, selectivity, and binding kinetics of Luseogliflozin have been rigorously characterized. The following tables summarize the key quantitative parameters of its interaction with SGLT proteins.

Table 1: Inhibitory Potency and Selectivity

| Parameter | Value | Target Protein | Notes |

| IC₅₀ | 2.26 nM | Human SGLT2 | The half maximal inhibitory concentration, indicating high potency.[1][2] |

| IC₅₀ | 3990 nM | Human SGLT1 | Demonstrates significantly lower potency against the SGLT1 isoform.[1] |

| Selectivity Ratio | ~1,765-fold | SGLT2 over SGLT1 | Calculated from IC₅₀ values, highlighting high selectivity for SGLT2.[1][4] |

Table 2: Binding Kinetics and Inhibition Model

| Parameter | Value | Target Protein | Notes |

| Inhibition Model | Competitive | Human SGLT2 | Luseogliflozin competes with glucose for binding to the SGLT2 transporter.[1][3][5] |

| Kᵢ Value | 1.10 nM | Human SGLT2 | The inhibition constant, confirming a strong competitive interaction.[1][5] |

| KᏧ Value | 1.3 nM | Human SGLT2 | The dissociation constant, measured in the absence of glucose using [³H]-luseogliflozin, indicates high binding affinity.[5] |

| Dissociation Half-Time | ~7 hours | Human SGLT2 | Suggests a slow dissociation rate from the SGLT2 protein, which may contribute to its long duration of action.[3][5] |

Experimental Protocols

The following sections detail the methodologies employed in foundational in vitro studies to characterize the SGLT2 inhibitory activity of Luseogliflozin.

Protocol 1: SGLT2 Inhibition and Selectivity Assay

This experiment is designed to determine the potency (IC₅₀) and selectivity of Luseogliflozin for human SGLT2 over SGLT1.

1. Cell Line Maintenance:

- Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express either human SGLT1 or human SGLT2, are utilized.[6]

- Cells are cultured under standard conditions (37°C, 5% CO₂) in appropriate growth medium supplemented with antibiotics to maintain selection for the transporter expression.

2. Glucose Uptake Assay:

- Cells are seeded into multi-well plates and grown to near confluence.

- Prior to the assay, cells are washed with a sodium-containing buffer to remove culture medium.

- Cells are then incubated with varying concentrations of this compound for a predetermined period.

- A solution containing a radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, a non-metabolizable substrate for SGLT) is added to initiate the uptake reaction.

- The uptake is allowed to proceed for a specific time at 37°C.

- The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

- Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

- The glucose uptake at each Luseogliflozin concentration is normalized to the uptake in vehicle-treated control cells (representing 100% activity).

- A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the Luseogliflozin concentration.

- The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response equation.

- The selectivity index is calculated by dividing the IC₅₀ for SGLT1 by the IC₅₀ for SGLT2.

Protocol 2: Binding Kinetics and Inhibition Model Analysis

This protocol aims to elucidate the nature of the inhibition and the binding and dissociation kinetics of Luseogliflozin with the hSGLT2 protein.

1. Membrane Preparation:

- Membranes are prepared from CHO-K1 cells overexpressing human SGLT2.

- Cells are harvested, homogenized, and subjected to centrifugation to isolate the membrane fraction containing the SGLT2 protein.

2. Radioligand Binding Assay:

- The binding kinetics are analyzed using [³H]-luseogliflozin as the radioligand.[5]

- Saturation Binding: To determine the dissociation constant (KᏧ), membrane preparations are incubated with increasing concentrations of [³H]-luseogliflozin until equilibrium is reached. Non-specific binding is determined in the presence of a high concentration of unlabeled Luseogliflozin.

- Competitive Binding: To determine the inhibition constant (Kᵢ), membranes are incubated with a fixed concentration of a radiolabeled substrate (e.g., ¹⁴C-AMG) and varying concentrations of Luseogliflozin. This helps to confirm the competitive nature of the inhibition.[5]

- Dissociation Rate: To measure the dissociation half-time, membranes are first incubated with [³H]-luseogliflozin to allow association. Then, a large excess of unlabeled Luseogliflozin is added to prevent re-binding of the radioligand, and the amount of bound [³H]-luseogliflozin is measured at various time points.[5]

3. Data Analysis:

- Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter is quantified.

- Saturation binding data are analyzed using Scatchard plots to determine KᏧ and Bₘₐₓ (maximum number of binding sites).

- Competitive binding data are analyzed using non-linear regression to determine the Kᵢ value.

- Dissociation data are plotted as the logarithm of specific binding versus time to calculate the dissociation rate constant (kₒբբ) and the dissociation half-time (t₁/₂).

Visualizations

The following diagrams illustrate the experimental workflows and the mechanism of action of Luseogliflozin.

References

- 1. Portico [access.portico.org]

- 2. This compound | TargetMol [targetmol.com]

- 3. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]

- 4. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: The Renal Effects of Luseogliflozin Hydrate on Glucose Reabsorption

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2] By targeting SGLT2, luseogliflozin effectively reduces the reabsorption of filtered glucose from the renal proximal tubules, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels.[1][2][3] This mechanism of action is independent of insulin, providing a distinct therapeutic advantage in the management of type 2 diabetes mellitus (T2DM).[4] This technical guide provides an in-depth analysis of the pharmacodynamics of luseogliflozin, focusing on its direct effects on renal glucose handling. It includes a summary of key quantitative data, detailed experimental protocols for assessing SGLT2 inhibition, and visual representations of the underlying physiological and experimental processes.

Mechanism of Action in the Kidney

In healthy individuals, the kidneys filter approximately 180 grams of glucose daily, with nearly all of it being reabsorbed back into circulation. The SGLT2 transporter, located in the S1 segment of the proximal convoluted tubule, is responsible for about 90% of this reabsorption.[1][2] In patients with T2DM, hyperglycemia leads to an increased filtered glucose load, and the continued activity of SGLT2 contributes to maintaining elevated blood glucose levels.[1]

Luseogliflozin competitively inhibits SGLT2, blocking this primary pathway for glucose reabsorption.[1][5] This inhibition lowers the renal threshold for glucose, causing dose-dependent glucosuria, which in turn reduces hyperglycemia.[1][3] The resulting caloric loss through UGE may also contribute to weight reduction.[1][6]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of luseogliflozin in a renal proximal tubule cell.

Quantitative Pharmacodynamic Data

Luseogliflozin demonstrates high potency and selectivity for SGLT2 over SGLT1, minimizing off-target effects on intestinal glucose absorption, which is primarily mediated by SGLT1.

In Vitro Inhibitory Activity

The inhibitory potential of luseogliflozin is quantified by its 50% inhibitory concentration (IC50) and inhibitor constant (Ki).

| Parameter | Target | Value | Selectivity (SGLT1/SGLT2) | Reference |

| IC50 | Human SGLT2 | 2.26 nM | ~1765-fold | [7] |

| Ki | Human SGLT2 | 1.10 nM | - | [5] |

| Kd | Human SGLT2 | 1.3 nM | - | [5] |

Table 1: In Vitro Inhibitory Constants for Luseogliflozin.

Clinical Effects on Urinary Glucose Excretion (UGE)

Clinical studies in healthy subjects and patients with T2DM have consistently shown a dose-dependent increase in 24-hour UGE following luseogliflozin administration.

| Study Population | Luseogliflozin Dose | Mean 24-hr UGE (g) | Change from Baseline | Reference |

| Healthy Japanese Males | Single 1-25 mg | 18.9 to 70.9 g | Dose-dependent increase | [8] |

| T2DM Patients (Japan) | 5 mg/day (single dose) | Increased in all groups | Magnitude decreased with lower eGFR | [9] |

Table 2: Summary of Luseogliflozin's Effect on 24-hour Urinary Glucose Excretion.

Impact on Glycemic Control and Body Weight

Long-term administration of luseogliflozin leads to sustained improvements in glycemic control and reductions in body weight.

| Parameter | Baseline (Mean) | Change after 1 Year | Change after 2 Years | Reference |

| Plasma Glucose | 213.5 mg/dL | -57.8 mg/dL | -49.1 mg/dL | [6][10] |

| HbA1c | - | -0.87% (at 3 months) | Sustained reduction | [6] |

| Body Weight | 73.17 kg | -2.48 kg | -2.90 kg | [6][10] |

| BMI | 27.41 kg/m ² | -0.88 kg/m ² | -1.04 kg/m ² | [6] |

Table 3: Long-Term Efficacy of Luseogliflozin in Patients with T2DM.

Key Experimental Protocols

The characterization of luseogliflozin's effects relies on standardized in vitro and in vivo methodologies.

In Vitro SGLT2 Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against human SGLT2 expressed in a stable cell line.

Objective: To quantify the inhibitory potency of luseogliflozin on SGLT2-mediated glucose uptake.

Materials:

-

Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG).[11][12]

-

Sodium-containing and sodium-free buffer solutions.

-

Test compound (Luseogliflozin) and reference inhibitor (e.g., Phlorizin).[12]

-

Multi-well plates (e.g., 96-well).

-

Fluorescence plate reader.

Methodology:

-

Cell Culture: Seed the hSGLT2-expressing cells into 96-well plates and culture until they reach confluence.[12]

-

Compound Incubation: Wash the cells with sodium-free buffer. Then, pre-incubate the cells with varying concentrations of luseogliflozin in sodium-containing buffer for a defined period (e.g., 10-30 minutes) at 37°C.[12]

-

Glucose Uptake: Add 2-NBDG to each well and incubate for an optimized duration (e.g., 60 minutes) at 37°C to allow for glucose analog uptake.[12]

-

Termination and Lysis: Stop the uptake reaction by washing the cells with ice-cold sodium-free buffer. Lyse the cells to release the intracellular 2-NBDG.[12]

-

Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a plate reader (Excitation ~485 nm, Emission ~520 nm).[12]

-

Data Analysis: The SGLT2-specific uptake is calculated as the difference between uptake in sodium-containing and sodium-free buffers. Plot the percentage inhibition against the logarithm of the luseogliflozin concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical in vitro SGLT2 inhibition assay.

References

- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]

- 2. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Luseogliflozin Persistently Lowers Glycemia and Body Weight Over a Period of Two Years in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early-Phase Clinical Studies of Luseogliflozin Hydrate

Introduction

Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] By targeting SGLT2, luseogliflozin reduces renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels.[1][2] This mechanism of action is independent of insulin secretion, which provides a therapeutic advantage in the management of type 2 diabetes mellitus (T2DM), including a lower intrinsic risk of hypoglycemia.[3][4] This technical guide provides a comprehensive overview of the foundational early-phase clinical studies of luseogliflozin, detailing its pharmacokinetic (PK) and pharmacodynamic (PD) profiles, safety and tolerability, and potential for drug-drug interactions. The data presented herein are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of luseogliflozin involves the competitive inhibition of SGLT2 in the S1 segment of the proximal renal tubules.[5] SGLT2 is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate.[1][2][3] By blocking this transporter, luseogliflozin effectively lowers the renal threshold for glucose, promoting its excretion in the urine and thereby reducing hyperglycemia in patients with T2DM.[2]

Furthermore, preclinical and clinical research suggests that luseogliflozin may indirectly promote beta-cell proliferation through the release of humoral factors that activate a signaling pathway independent of the insulin or IGF-1 receptors. This pathway involves the upregulation of key cell-cycle regulators.[6][7]

References

- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]

- 2. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of Luseogliflozin in Patients with Type 2 Diabetes Complicated by Hepatic Dysfunction: A Single-Site, Single-Arm, Open-Label, Exploratory Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]

- 6. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Luseogliflozin increases beta cell proliferation through humoral factors that activate an insulin receptor- and IGF-1 receptor-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Luseogliflozin Hydrate

Luseogliflozin is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2] By targeting SGLT2 in the renal proximal tubules, luseogliflozin reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose concentrations.[3][4] This technical guide provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, supported by data from preclinical and clinical studies.

Pharmacokinetics

Luseogliflozin exhibits a predictable pharmacokinetic profile characterized by rapid absorption, metabolism via multiple pathways, and elimination primarily through feces.

1.1. Absorption Following oral administration, luseogliflozin is rapidly absorbed.[5] In healthy Japanese males and patients with T2DM, the time to reach maximum plasma concentration (Tmax) is typically observed between 0.67 and 2.25 hours.[6] Studies have shown that its absorption is not significantly affected by food.[6]

1.2. Distribution Preclinical studies in rats indicate that luseogliflozin distributes well to its target organ, the kidney, with localization in the renal cortex where SGLT2 is expressed.[5][7] In rats, luseogliflozin is approximately 95% bound to plasma proteins.[8]

1.3. Metabolism Luseogliflozin is extensively metabolized through multiple pathways, ensuring that its clearance is not reliant on a single metabolic route.[7][9] The primary metabolic transformations include:

-

Hydroxylation: ω-hydroxylation at the ethoxy group forms M3, which is subsequently oxidized to the carboxylic acid metabolite M17.[5][9]

-

Glucuronidation: Direct glucuronidation results in the formation of metabolite M8.[5][9]

In vitro studies have identified that luseogliflozin is metabolized by several enzymes, including Cytochrome P450 (CYP) isoforms CYP3A4/5, 4A11, 4F2, and 4F3B, as well as Uridine 5'-diphospho-glucuronosyltransferase (UGT) 1A1.[10] This diverse metabolic profile contributes to its stable pharmacokinetics, even in patients with renal impairment.[10][11] M2 is the most abundant metabolite found in human plasma.[10]

1.4. Excretion The primary route of excretion for luseogliflozin and its metabolites is via the feces, following biliary excretion.[7] In preclinical studies with radiolabeled luseogliflozin in rats and dogs, over 65% of the administered dose was recovered in the feces.[7] A smaller fraction is excreted in the urine.[7] In human studies, the mean urinary excretion of unchanged luseogliflozin was found to be between 3.36% and 4.40% of the administered dose.[6]

Table 1: Pharmacokinetic Parameters of Luseogliflozin in Healthy Japanese Males (Single and Multiple Doses)

| Parameter | Single Dose (1-25 mg) | Multiple Dose (5 or 10 mg for 7 days) |

| Tmax (h) | 0.67 - 2.25[6] | ~1.00 |

| t1/2 (h) | Not specified | 9.14 - 10.7[6] |

| Accumulation | N/A | No detectable accumulation observed[6] |

Table 2: Pharmacokinetic Parameters of Luseogliflozin (5 mg Single Dose) in T2DM Patients with Varying Renal Function

| Renal Function Group (eGFR, mL/min/1.73 m²) | Cmax (ng/mL) | Tmax (h) (median) | AUCinf (ng·h/mL) |

| G1 (Normal, ≥90) | 185.0 ± 42.6 | 1.0 | 1140 ± 223 |

| G2 (Mild, 60 to <90) | 170.0 ± 43.1 | 1.0 | 1180 ± 200 |

| G3a (Mild-Moderate, 45 to <60) | 171.0 ± 62.1 | 1.5 | 1180 ± 321 |

| G3b (Moderate-Severe, 30 to <45) | 145.0 ± 47.9 | 1.5 | 1260 ± 359 |

| G4 (Severe, 15 to <30) | 134.0 ± 48.9 | 0.5 | 1400 ± 423 |

| Data derived from a study in Japanese patients with T2DM. Values are presented as mean ± SD, except for Tmax which is median.[10][12] |

Pharmacodynamics

The pharmacodynamic effects of luseogliflozin are directly linked to its mechanism of action, resulting in improved glycemic control and other beneficial metabolic changes.

2.1. Mechanism of Action The kidneys play a crucial role in glucose homeostasis by filtering and reabsorbing glucose from the blood.[3] SGLT2, a low-affinity, high-capacity transporter located in the S1 segment of the proximal renal tubule, is responsible for reabsorbing approximately 90% of the filtered glucose.[4][13]

Luseogliflozin is a competitive inhibitor of SGLT2.[14][15] By binding to SGLT2, it blocks the reabsorption of glucose, thereby increasing its excretion in the urine.[13] This action lowers the renal threshold for glucose and reduces overall plasma glucose levels in an insulin-independent manner. Luseogliflozin is highly selective for SGLT2 over SGLT1, which is the primary glucose transporter in the intestine.[10] This selectivity minimizes the risk of gastrointestinal side effects associated with SGLT1 inhibition.[3]

Caption: Luseogliflozin competitively inhibits SGLT2 in the renal proximal tubule.

Table 3: In Vitro Inhibitory and Binding Profile of Luseogliflozin

| Parameter | Value | Target |

| IC50 | 2.26 nM[6][10] | Human SGLT2 |

| Selectivity | ~1770-fold higher for SGLT2 vs. SGLT1[10] | SGLT2/SGLT1 |

| Ki | 1.10 nM[14] | Human SGLT2 |

| Kd | 1.3 nM[14] | Human SGLT2 |

| Dissociation Half-Time | 7 hours[14] | Human SGLT2 |

2.2. Primary Pharmacodynamic Effects The primary pharmacodynamic effect of luseogliflozin is a dose-dependent increase in UGE, leading to a reduction in plasma glucose levels.[2][16] In a 7-day study in Japanese patients with T2DM, 24-hour UGE increased significantly across all dose groups (0.5 mg to 5 mg) compared to placebo.[2][16] This increase in UGE translates to significant reductions in fasting plasma glucose (FPG), postprandial plasma glucose (PPG), and glycated hemoglobin (HbA1c).[17]

2.3. Secondary Pharmacodynamic Effects Beyond glycemic control, luseogliflozin administration is associated with several other beneficial effects:

-

Body Weight Reduction: The excretion of glucose results in a caloric loss, which contributes to a significant reduction in body weight.[11][18]

-

Blood Pressure Reduction: A modest reduction in systolic and diastolic blood pressure is often observed, which is attributed to osmotic diuresis and natriuresis.[11][13]

-

Serum Insulin Reduction: The glucose-lowering effect is independent of insulin secretion; in fact, serum insulin levels tend to decrease, which may help reduce insulin resistance and preserve beta-cell function.[17][19]

-

Incretin Secretion: Some studies suggest that luseogliflozin may increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.[19][20]

Table 4: Key Pharmacodynamic Outcomes from Clinical Trials

| Parameter | Luseogliflozin Treatment | Placebo | Effect |

| Change in 24-h UGE ( g/day ) on Day 7 (5 mg dose) | +101 g[2][16] | - | Dose-dependent increase |

| Change in HbA1c (%) after 24 weeks | -0.88%[18] | - | Significant reduction |

| Change in FPG (mg/dL) after 24 weeks | -34.2 mg/dL[18] | - | Significant reduction |

| Change in Body Weight (kg) after 24 weeks | -1.51 kg[18] | - | Significant reduction |

| Change in Plasma Glucose (mg/dL) after 2 years | -49.1 mg/dL[11] | - | Sustained reduction |

Experimental Protocols

The characterization of luseogliflozin's pharmacokinetic and pharmacodynamic profile relies on a range of established experimental methodologies.

3.1. Pharmacokinetic Analysis

-

Sample Collection: Plasma and urine samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).[10]

-

Bioanalytical Method: Concentrations of luseogliflozin and its metabolites (like M2) in plasma and urine are quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This involves solid-phase extraction of the analytes from the biological matrix, followed by chromatographic separation and mass spectrometric detection, often using stable isotope-labeled internal standards for quantification.

-

Parameter Calculation: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the concentration-time curve (AUC), and elimination half-life (t1/2).[2]

3.2. Pharmacodynamic Assessment

-

Urinary Glucose Excretion (UGE): Urine is collected over specific intervals (e.g., 24 hours) to measure the total amount of excreted glucose.[2] This is a primary endpoint for assessing the direct pharmacodynamic effect of the SGLT2 inhibitor.

-

Glycemic Control:

-

Fasting and Postprandial Plasma Glucose: Blood samples are taken to measure glucose levels before and after standardized meals.

-

Continuous Glucose Monitoring (CGM): CGM systems are used to assess 24-hour glucose profiles, providing data on mean glucose levels, glycemic variability, and time spent in the target glucose range (e.g., 70–180 mg/dl).[17]

-

Meal Tolerance Test: This test is performed to evaluate glucose and insulin responses to a standardized meal, providing insights into insulin resistance and β-cell function.[20]

-

3.3. In Vitro Drug Interaction Studies

-

CYP Inhibition/Induction: The potential for luseogliflozin to inhibit or induce major CYP450 enzymes is evaluated using human liver microsomes and primary human hepatocytes, respectively.[21] For inhibition studies, IC50 values are determined.[21]

-

Transporter Studies: The interaction of luseogliflozin with key drug uptake (e.g., OATP1B1, OATP1B3, OCT2) and efflux (e.g., P-gp, BCRP) transporters is assessed using recombinant cell lines that overexpress these transporters.[21]

Caption: A generalized workflow for a clinical pharmacology study of luseogliflozin.

Drug Interactions

Luseogliflozin has a low potential for clinically significant drug-drug interactions.

-

CYP-Mediated Interactions: In vitro studies showed that luseogliflozin is a weak inhibitor of CYP2C19 (IC50 of 58.3 μM) but does not inhibit eight other major CYP isoforms.[21] It also did not induce CYP1A2 or CYP2D6.[21] Given its therapeutic plasma concentrations, clinically relevant interactions mediated by CYP enzymes are considered unlikely.[21]

-

Transporter-Mediated Interactions: Luseogliflozin is a substrate for P-glycoprotein (P-gp) but not for BCRP, OATP1B1, OATP1B3, OCT2, OAT1, or OAT3.[21] It is a weak inhibitor of OATP1B3 (IC50 of 93.1 μM).[21] The low ratio of its maximum plasma concentration to the IC50 value suggests that OATP1B3-mediated interactions are also unlikely.[21][22]

-

Interactions with Oral Antidiabetic Drugs (OADs): Clinical studies investigating the co-administration of luseogliflozin with other OADs, including glimepiride, metformin, pioglitazone, sitagliptin, miglitol, and voglibose, found no clinically meaningful interactions.[23] While minor pharmacokinetic changes were observed with pioglitazone and miglitol, they were not considered to necessitate dose adjustments.[23]

References

- 1. Luseogliflozin Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Preclinical metabolism and disposition of luseogliflozin, a novel antihyperglycemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, Pharmacokinetics, and Pharmacodynamics of Single and Multiple Luseogliflozin Dosing in Healthy Japanese Males: A Randomized, Single-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Effects of a New SGLT2 Inhibitor, Luseogliflozin, on Diabetic Nephropathy in T2DN Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics and Pharmacodynamics of Luseogliflozin, a Selective SGLT2 Inhibitor, in Japanese Patients With Type 2 Diabetes With Mild to Severe Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luseogliflozin Persistently Lowers Glycemia and Body Weight Over a Period of Two Years in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. In vitro characterization of luseogliflozin, a potent and competitive sodium glucose co-transporter 2 inhibitor: Inhibition kinetics and binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]

- 16. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of luseogliflozin, a sodium–glucose co‐transporter 2 inhibitor, on 24‐h glucose variability assessed by continuous glucose monitoring in Japanese patients with type 2 diabetes mellitus: a randomized, double‐blind, placebo‐controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy and safety of luseogliflozin added to various oral antidiabetic drugs in Japanese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of luseogliflozin on the secretion of islet hormones and incretins in patients with type 2 diabetes [jstage.jst.go.jp]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Absence of Drug-Drug Interactions Between Luseogliflozin, a Sodium-Glucose Co-transporter-2 Inhibitor, and Various Oral Antidiabetic Drugs in Healthy Japanese Males - PubMed [pubmed.ncbi.nlm.nih.gov]

Luseogliflozin Hydrate in Type 2 Diabetes Mellitus Research: A Technical Guide

Introduction

Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] Developed for the treatment of type 2 diabetes mellitus (T2DM), its mechanism of action is independent of insulin, offering a unique therapeutic approach to glycemic control.[2] By promoting the excretion of glucose in the urine, luseogliflozin not only lowers blood glucose levels but also contributes to weight loss and reductions in blood pressure.[1][3] This technical guide provides an in-depth overview of luseogliflozin's mechanism, pharmacokinetics, clinical efficacy, and the experimental protocols used in its evaluation, tailored for researchers and drug development professionals.

Mechanism of Action

In healthy individuals, the kidneys filter approximately 180 grams of glucose daily, with nearly all of it being reabsorbed back into circulation.[2] The SGLT2 transporter, located in the proximal renal tubules, is responsible for about 90% of this reabsorption.[1] In T2DM, the sustained high blood glucose levels lead to an excess of filtered glucose, which SGLT2 continues to reabsorb, thereby perpetuating hyperglycemia.[1]

Luseogliflozin selectively inhibits SGLT2, blocking this reabsorption pathway.[1] This inhibition leads to increased urinary glucose excretion (UGE), which in turn lowers plasma glucose concentrations.[4] This glucosuric effect also results in a mild osmotic diuresis and caloric loss, contributing to observed reductions in blood pressure and body weight.[1] Luseogliflozin's selectivity for SGLT2 over SGLT1 (the primary glucose transporter in the intestine) is over 1,700-fold, minimizing gastrointestinal side effects.[5]

References

- 1. What is the mechanism of Luseogliflozin Hydrate? [synapse.patsnap.com]

- 2. Portico [access.portico.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus [jstage.jst.go.jp]

- 5. Pharmacokinetics, Pharmacodynamics, and Safety of Luseogliflozin in Japanese Patients with Type 2 Diabetes Mellitus: A Randomized, Single-blind, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing Diabetes Drug Discovery: High-Throughput Screening Assays for SGLT2 Inhibitors like Luseogliflozin

For Immediate Release

[City, State] – [Date] – In the ongoing battle against type 2 diabetes, the discovery of novel therapeutic agents is paramount. Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as Luseogliflozin, have emerged as a promising class of drugs that lower blood glucose levels by inhibiting glucose reabsorption in the kidneys. To accelerate the identification of new and improved SGLT2 inhibitors, robust and efficient high-throughput screening (HTS) assays are essential. This document provides detailed application notes and protocols for a cell-based fluorescent assay designed for the rapid screening of SGLT2 inhibitor candidates.

Introduction to SGLT2 and High-Throughput Screening

The sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the S1 segment of the proximal tubule of the kidneys.[1] It is responsible for reabsorbing the majority of filtered glucose from the urine back into the bloodstream.[1] Inhibition of SGLT2 promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism of action makes SGLT2 an attractive target for the treatment of type 2 diabetes.

High-throughput screening allows for the rapid testing of large compound libraries to identify potential drug candidates that modulate the activity of a specific biological target. For SGLT2, cell-based assays utilizing a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), have proven to be a reliable and efficient method for identifying inhibitors.

SGLT2 Signaling Pathway in Renal Glucose Reabsorption

The following diagram illustrates the mechanism of glucose reabsorption in the renal proximal tubule and the site of action for SGLT2 inhibitors.

High-Throughput Screening Experimental Workflow

The workflow for a typical HTS campaign to identify SGLT2 inhibitors is outlined below. This process is designed for efficiency and scalability, allowing for the screening of thousands of compounds in a short period.

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50) of several known SGLT2 inhibitors, providing a benchmark for comparison of newly identified compounds.

| Compound | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Luseogliflozin | 2.3[2] | 1765-fold[2] |

| Dapagliflozin | 1.1 | >1200-fold |

| Canagliflozin | 2.2 | ~250-fold |

| Empagliflozin | 3.1 | >2500-fold |

| Phlorizin | 39 | ~10-fold |

Experimental Protocols

Protocol 1: Cell-Based 2-NBDG Uptake Assay using CHO-hSGLT2 Cells

This protocol describes a method for screening SGLT2 inhibitors using a Chinese Hamster Ovary (CHO) cell line stably expressing human SGLT2 (hSGLT2).

Materials:

-

CHO-hSGLT2 cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)

-

96-well or 384-well black, clear-bottom tissue culture plates

-

Sodium-containing buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4)

-

Sodium-free buffer (replace NaCl with 140 mM choline chloride)

-

2-NBDG (fluorescent glucose analog)

-

Test compounds and control inhibitors (e.g., Luseogliflozin, Dapagliflozin)

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend CHO-hSGLT2 cells in culture medium.

-

Seed cells into 96-well plates at a density of 5 x 10^4 cells/well or 384-well plates at 1 x 10^4 cells/well.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and monolayer formation.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds and control inhibitors in sodium-containing buffer.

-

Aspirate the culture medium from the cell plates and wash the cells twice with sodium-containing buffer.

-

Add the diluted compounds to the respective wells. For negative controls, add buffer with vehicle (e.g., DMSO). For positive controls, add a known SGLT2 inhibitor at a concentration that gives maximal inhibition.

-

Incubate the plates at 37°C for 15-30 minutes.

-

-

2-NBDG Uptake:

-

Prepare a 2-NBDG solution in sodium-containing buffer at a final concentration of 100 µM.

-

Add the 2-NBDG solution to all wells.

-

Incubate the plates at 37°C for 30-60 minutes.

-

-

Fluorescence Measurement:

-

Aspirate the 2-NBDG and compound solution from the wells.

-

Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

-

Add PBS to each well.

-

Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Protocol 2: Cell-Based 2-NBDG Uptake Assay using Endogenous SGLT2-Expressing HK-2 Cells

This protocol utilizes the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2.

Materials:

-

HK-2 cells

-

Cell culture medium (e.g., Keratinocyte Serum-Free Medium supplemented with human recombinant EGF and bovine pituitary extract)

-

Same buffers, reagents, and equipment as in Protocol 1.

Procedure:

-

Cell Seeding:

-

Seed HK-2 cells into 96-well plates at a density of 4 x 10^4 cells/well.

-

Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Assay Procedure:

-

The compound treatment, 2-NBDG uptake, and fluorescence measurement steps are the same as described in Protocol 1 for CHO-hSGLT2 cells. It is recommended to optimize the 2-NBDG incubation time (typically 30-90 minutes) for the HK-2 cell line.

-

Data Analysis and Interpretation

-

Percentage Inhibition: Calculate the percentage inhibition for each test compound concentration using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_background) / (Fluorescence_vehicle - Fluorescence_background))

-

Fluorescence_compound: Fluorescence of cells treated with the test compound.

-

Fluorescence_vehicle: Fluorescence of cells treated with vehicle only (negative control).

-

Fluorescence_background: Fluorescence of cells treated with a saturating concentration of a known inhibitor (positive control).

-

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Assay Quality Control (Z'-factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It is calculated using the signals from the positive and negative controls.

Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

-

SD: Standard Deviation

-

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

-

Conclusion

The described cell-based fluorescent assays provide a robust and efficient platform for the high-throughput screening and identification of novel SGLT2 inhibitors. These protocols can be readily adapted for automated liquid handling systems to further increase throughput. The detailed methodologies and data analysis procedures outlined in these application notes will aid researchers in the discovery and development of next-generation therapies for type 2 diabetes.

References

Luseogliflozin hydrate administration in preclinical animal models

Application Notes: Luseogliflozin Hydrate in Preclinical Research

Introduction

Luseogliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the renal proximal tubules.[1][2] By blocking SGLT2, luseogliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1][2][3] This unique mechanism of action has made it a valuable tool in preclinical research for studying type 2 diabetes and its associated complications. Preclinical studies in various animal models have demonstrated its efficacy in not only glycemic control but also in providing pleiotropic benefits, including renoprotection, cardiovascular improvements, and amelioration of metabolic syndromes like obesity and non-alcoholic steatohepatitis (NASH).[4][5][6][7][8]

Mechanism of Action

The primary mechanism of luseogliflozin involves the competitive inhibition of SGLT2 in the kidneys.[1][2] This action reduces the reabsorption of filtered glucose from the tubular fluid, leading to increased urinary glucose excretion (UGE).[1] The resulting caloric loss can contribute to weight reduction.[2] Beyond its primary glucose-lowering effect, luseogliflozin has been shown to reduce oxidative stress, inflammation, and endothelial dysfunction in animal models, contributing to its protective effects on various organs.[4]